班布特罗-d9 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

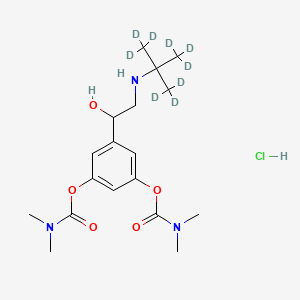

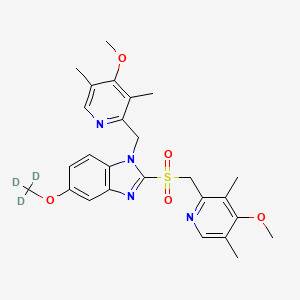

Bambuterol-d9 Hydrochloride is the deuterium labeled Bambuterol . Bambuterol is a long-acting beta-adrenoceptor agonist (LABA) used in the treatment of asthma . It is also a prodrug of terbutaline .

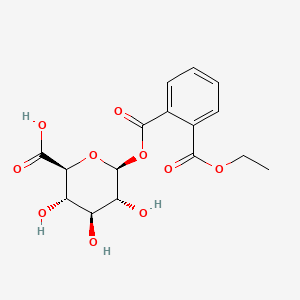

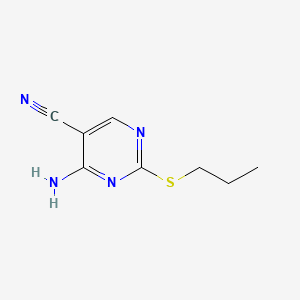

Molecular Structure Analysis

The empirical formula of Bambuterol-d9 Hydrochloride is C18D9H20N3O5·HCl . Its molecular weight is 412.96 .

Chemical Reactions Analysis

Bambuterol-d9 Hydrochloride is a prodrug of terbutaline . It exhibits pre-systemic stability till concentration in the lung tissues, afterwards, it begins hydrolysis into terbutaline by butyrylcholinesterase .

Physical And Chemical Properties Analysis

Bambuterol-d9 Hydrochloride appears as a solid . It has a molecular weight of 412.96 . The compound is white to off-white in color .

科学研究应用

分析方法开发

一项研究开发并验证了紫外分光光度法,用于估计各种缓冲液和溶剂系统中的班布特罗盐酸盐。此方法对于确定原料和商品片剂制剂中药物含量至关重要,可用于胃肠道 pH 值下的溶出度研究以及油类和其他与水不相容的介质中 (Saggar, 2018)。

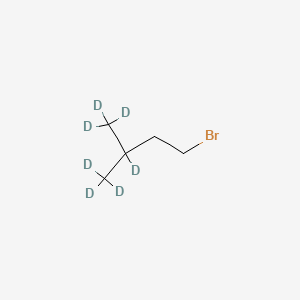

合成和同位素标记

研究描述了稳定同位素标记 D9-班布特罗的合成,实现了高同位素丰度和纯度。这些标记化合物对于药代动力学研究和了解药物代谢至关重要 (Tu 等人,2016)。

药物递送系统

为提高班布特罗盐酸盐的生物利用度,设计、制备并评估了一种自微乳化药物递送系统 (SMEDDS)。该系统在离体研究中显示出 عبر肠膜的渗透性增加,表明了一种提高口服生物利用度的途径 (Saggar, Upadhayay, & Goswami, 2018)。

药代动力学研究

一项对健康成年人进行的口服班布特罗药代动力学研究旨在了解其吸收、稳态达标和个体内变异性。它还评估了片剂和溶液形式之间的生物等效性,提供了对药物药代动力学的见解并优化了其给药方案 (Rosenborg, Larsson, & Nyberg, 2000)。

代谢和对映异构体研究

研究集中在人类中 (R)-班布特罗的代谢,确定了血浆和尿液中的主要代谢物。这项研究全面了解了药物的代谢途径,这对其治疗功效和安全性至关重要 (Zhou 等人,2016)。

作用机制

Target of Action

Bambuterol-d9 Hydrochloride primarily targets the beta2-adrenoceptors . These receptors are located in the muscles lining the airways and play a crucial role in controlling the diameter of the airways . When these receptors are stimulated, they cause the muscles to relax, resulting in the dilation of the airways .

Mode of Action

Bambuterol-d9 Hydrochloride is a prodrug of terbutaline . It works by stimulating the beta2-adrenoceptors, which leads to the activation of an enzyme called adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels causes the smooth muscles in the airways to relax, resulting in the dilation of the bronchial passages .

Biochemical Pathways

The primary biochemical pathway affected by Bambuterol-d9 Hydrochloride is the beta-adrenergic signaling pathway . The activation of this pathway leads to the relaxation of the smooth muscles in the airways, which in turn results in bronchodilation . This bronchodilation effect helps to alleviate symptoms associated with conditions like asthma, where the airways become constricted .

Pharmacokinetics

Bambuterol-d9 Hydrochloride is stable to pre-systemic elimination and is concentrated by lung tissue after absorption from the gastrointestinal tract . The prodrug is hydrolyzed to terbutaline primarily by butyryl cholinesterase, and lung tissue contains this metabolic enzyme . It is also oxidatively metabolized to products that can be hydrolyzed to terbutaline . Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after bambuterol ingestion .

Result of Action

The primary result of Bambuterol-d9 Hydrochloride’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This helps to alleviate symptoms such as coughing, wheezing, and feeling breathless, particularly in conditions like asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bambuterol-d9 Hydrochloride. Furthermore, the drug’s action can be influenced by the patient’s physiological environment, such as the presence of butyryl cholinesterase in the lung tissue, which is necessary for the drug’s metabolism .

安全和危害

生化分析

Biochemical Properties

Bambuterol-d9 Hydrochloride is metabolically activated by plasma cholinesterase, which hydrolyzes the prodrug to its active form, terbutaline . This interaction with plasma cholinesterase is a key aspect of the drug’s biochemical properties .

Cellular Effects

Bambuterol-d9 Hydrochloride, like its parent compound Bambuterol, exerts its effects by causing smooth muscle relaxation, resulting in dilation of bronchial passages . This is particularly beneficial in conditions like asthma where bronchospasm is a complicating factor .

Molecular Mechanism

The pharmacologic effects of Bambuterol-d9 Hydrochloride are largely due to its conversion to terbutaline. Terbutaline acts by stimulating beta2-adrenergic receptors, leading to activation of adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic AMP . Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells .

Temporal Effects in Laboratory Settings

The effects of Bambuterol-d9 Hydrochloride have been shown to last for 24 hours after ingestion, making it a long-acting bronchodilator . This long duration of action is due to its stability to presystemic elimination and its high affinity for lung tissue .

Dosage Effects in Animal Models

The adverse effect profile of Bambuterol is essentially that of a β2 agonist and is best correlated with circulating terbutaline concentration in plasma .

Metabolic Pathways

Bambuterol-d9 Hydrochloride is metabolized primarily by plasma cholinesterase, which hydrolyzes the prodrug to its active form, terbutaline . It is also oxidatively metabolized to products which can be hydrolyzed to terbutaline .

Transport and Distribution

Bambuterol-d9 Hydrochloride is absorbed from the gastrointestinal tract and is concentrated by lung tissue . This selective distribution to lung tissue is a key feature of its pharmacokinetic profile .

Subcellular Localization

The subcellular localization of Bambuterol-d9 Hydrochloride is not explicitly documented. Given its mechanism of action, it is likely to interact with beta2-adrenergic receptors located on the cell membrane .

属性

IUPAC Name |

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARATORRVNNQM-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/no-structure.png)